molecular formula C10H14N6O5 B11833783 9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one

9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one

Cat. No.: B11833783
M. Wt: 298.26 g/mol
InChI Key: PMXVGDNORARWRS-FJFJXFQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside derivative characterized by a hydrazono (-NH-N=O) substitution at the 8-position of the purine ring and a ribose-like tetrahydrofuran moiety with stereospecific hydroxyl and hydroxymethyl groups. Its molecular formula is C₁₁H₁₄N₆O₅, and it features a unique 8-hydrazono group that distinguishes it from canonical nucleosides like adenosine or inosine. The tetrahydrofuran core adopts the (2R,3S,4S,5R) configuration, critical for mimicking natural ribose in biochemical interactions .

The compound’s synthesis involves late-stage functionalization of purine nucleosides. For example, hydrazone formation at the 8-position can be achieved via nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., describes nitro and chloro substitutions at the 2-position of similar purine derivatives) .

Properties

Molecular Formula

C10H14N6O5

Molecular Weight

298.26 g/mol

IUPAC Name

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-hydrazinyl-1H-purin-6-one

InChI

InChI=1S/C10H14N6O5/c11-15-10-14-4-7(12-2-13-8(4)20)16(10)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-19H,1,11H2,(H,14,15)(H,12,13,20)/t3-,5-,6+,9-/m1/s1

InChI Key

PMXVGDNORARWRS-FJFJXFQQSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NN

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)NN

Origin of Product

United States

Preparation Methods

Bromination and Hydrazine Substitution

A common route involves bromination at position 8 of a preformed purine nucleoside, followed by displacement with hydrazine.

Steps :

  • Bromination :

    • Starting material: Inosine (9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one).

    • Reagents: N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C.

    • Product: 8-Bromoinosine (yield: 65–75%).

  • Hydrazine Substitution :

    • Conditions: React 8-bromoinosine with excess hydrazine hydrate (3–5 equiv) in ethanol at 80°C for 12–24 hours.

    • Yield: 50–60% after purification via silica gel chromatography.

Key Data :

StepReagentsTemperatureTimeYield
BrominationNBS/DMF0–25°C4 h70%
SubstitutionNH₂NH₂/EtOH80°C24 h55%

Condensation Reaction Strategies

Direct Hydrazone Formation from 8-Oxopurine

The hydrazono group is introduced via condensation of an 8-oxopurine derivative with hydrazine.

Steps :

  • Oxidation of 8-Hydroxypurine :

    • Starting material: 8-Hydroxyinosine (synthesized via hydrolysis of 8-bromoinosine using NaOH).

    • Reagents: KMnO₄ in acidic medium (H₂SO₄) at 50°C.

    • Product: 8-Oxoinosine (yield: 60–70%).

  • Hydrazone Formation :

    • Conditions: React 8-oxoinosine with hydrazine hydrate (2 equiv) in acetic acid at 60°C for 6 hours.

    • Yield: 65–75% after recrystallization.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic carbonyl carbon at position 8, followed by dehydration to form the hydrazono group.

Enzymatic Glycosylation

One-Pot Purine Synthesis and Glycosylation

Enzymatic methods enable stereospecific attachment of the tetrahydrofuran moiety to the purine core.

Procedure :

  • Purine Core Synthesis :

    • Substrates: 4,5-Diaminopyrimidine and glyoxal, cyclized under basic conditions to form 8-hydrazonopurine-6-one .

  • Enzymatic Glycosylation :

    • Enzyme: Purine nucleoside phosphorylase (PNP).

    • Sugar donor: (2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl phosphate .

    • Conditions: Phosphate buffer (pH 7.5), 37°C, 12–24 hours.

    • Yield: 40–50% after HPLC purification.

Advantages :

  • Avoids harsh chemical conditions.

  • Ensures β-D-configuration of the tetrahydrofuran moiety.

One-Pot Synthesis Strategies

Combined Cyclization and Functionalization

Recent advances simplify synthesis by integrating multiple steps into a single reaction vessel.

Example Protocol :

  • React 5-amino-4-hydrazinylpyrimidine with ribose-derived tetrahydrofuran aldehyde in acetic acid.

  • Add iodine as a cyclizing agent to form the purine ring.

  • Isolate the product via precipitation (yield: 30–40%).

Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 50–60%.

Comparative Analysis of Methods

MethodKey StepsYieldStereochemical ControlScalability
Nucleophilic SubstitutionBromination → NH₂NH₂ substitution55%ModerateHigh
CondensationOxidation → Hydrazone formation70%HighModerate
EnzymaticEnzymatic glycosylation45%ExcellentLow
One-PotIntegrated cyclization50%VariableModerate

Chemical Reactions Analysis

Types of Reactions

9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

  • Antiviral Properties : Preliminary studies suggest that it may act against viral infections by interfering with viral replication mechanisms.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis.
  • Antitumor Activity : It has demonstrated significant cytotoxic effects against various cancer cell lines, including HepG-2 and U-118 MG cells, with lower IC50 values than standard chemotherapeutics like temozolomide .

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of this compound:

  • Nucleophilic Addition Reactions : The hydrazono group allows for nucleophilic additions that can be tailored to produce various derivatives.
  • Hydroxymethylation : Modifications involving the hydroxymethyl group can enhance solubility and biological activity.
  • Purine Derivative Synthesis : Techniques similar to those used in synthesizing other purine derivatives can be adapted for this compound .

Applications in Medicinal Chemistry

The applications of 9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one span several areas in medicinal chemistry:

  • Antiviral Drug Development : Its potential efficacy against viral pathogens makes it a candidate for further investigation as an antiviral agent.
  • Cancer Therapeutics : Given its cytotoxic properties against tumor cell lines, it may serve as a lead compound in the development of new anticancer drugs.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory responses positions it as a potential treatment for inflammatory diseases.

Interaction Studies

The interactions of this compound with biological macromolecules have been explored:

Biological TargetInteraction TypeImplications
Nucleic AcidsBindingPotential to interfere with DNA/RNA synthesis
EnzymesInhibitionMay inhibit key metabolic enzymes in cancer cells
ReceptorsModulationCould alter receptor-mediated signaling pathways

These interactions highlight its therapeutic potential but also necessitate further studies on pharmacokinetics and toxicity profiles to ensure safety and efficacy.

Mechanism of Action

The mechanism of action of 9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of structurally related purine nucleosides:

Compound Name Key Substituents Molecular Formula Key Differences
Target Compound 8-hydrazono, 2R,3S,4S,5R tetrahydrofuran C₁₁H₁₄N₆O₅ Unique hydrazono group at C8; stereospecific hydroxyl/hydroxymethyl configuration
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one 2-amino, 6-oxo C₁₀H₁₃N₅O₅ Lacks hydrazono group; amino substitution at C2 enhances hydrogen-bonding capacity
(−)-Inosine 6-oxo, natural ribose C₁₀H₁₂N₄O₅ Natural nucleoside; lacks hydrazono group and non-canonical stereochemistry
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydroxy-1H-purin-6(9H)-one 2-amino, 8-hydroxy C₁₀H₁₃N₅O₆ Hydroxy group at C8 instead of hydrazono; altered solubility profile
9-((2R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one Simplified tetrahydrofuran C₁₀H₁₂N₄O₃ Reduced hydroxyl groups; less polar than target compound

Physicochemical and Biochemical Properties

  • Solubility: The hydrazono group increases polarity compared to methyl or chloro substituents (e.g., compound 7 in ), enhancing aqueous solubility but reducing membrane permeability .
  • Reactivity: The hydrazono group is susceptible to hydrolysis under acidic conditions, unlike stable amino or hydroxy substituents in analogs .
  • Biological Activity: Hydrazono derivatives are explored as enzyme inhibitors (e.g., adenosine deaminase) due to their ability to form stable Schiff base intermediates, unlike 2-chloro or 6-amino analogs used in antiviral therapies .

Biological Activity

The compound 9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one is a nucleoside analogue with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N5O5
  • Molecular Weight : 299.24 g/mol
  • CAS Number : 3868-31-3

The biological activity of this compound primarily involves its interaction with nucleic acid synthesis pathways. It functions as a nucleoside analogue that can inhibit viral replication by mimicking natural nucleotides. This mechanism is particularly relevant in antiviral therapies.

Biological Activity Overview

  • Antiviral Activity :
    • The compound has shown promise in inhibiting Hepatitis B Virus (HBV) replication. In vitro studies indicated that it significantly reduces HBV polymerase activity with an IC50 value of approximately 120 nM .
    • The prodrug forms of this compound demonstrated enhanced antiviral activity due to improved cellular uptake and bioactivation, suggesting that modifications to the parent structure can lead to increased efficacy against viral pathogens .
  • Cytotoxicity Studies :
    • Initial cytotoxicity evaluations indicated that the compound exhibits low toxicity at therapeutic concentrations. In cell-based assays, no significant cytotoxic effects were observed at the highest tested concentrations .
  • Pharmacokinetics :
    • The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics when administered in appropriate formulations. Further studies are needed to fully elucidate its metabolic pathways and elimination processes.

Table 1: Summary of Biological Activities

Study ReferenceActivityIC50/EC50 ValuesNotes
HBV InhibitionIC50 = 120 nMStrong inhibition in cell-based assays
CytotoxicityNo significant cytotoxicityEvaluated at high concentrations
PharmacokineticsTBDFurther studies required

Case Study Analysis

A recent study focused on the synthesis and evaluation of several nucleoside analogues including this compound. The results demonstrated that while some analogues showed limited antiviral activity, this specific compound exhibited robust inhibition against HBV with minimal cytotoxic effects on host cells . This positions it as a potential candidate for further development in antiviral therapies.

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and what reagents are critical for its preparation?

The synthesis involves multi-step reactions with precise control of conditions. For example, analogous tetrahydrofuran-containing compounds require:

  • CuBr and anhydrous THF as catalysts/solvents for coupling reactions.
  • Grignard reagents (e.g., C11H23MgBr) for alkyl chain introduction.
  • Epoxide intermediates for ring-opening reactions, followed by extraction and purification via column chromatography . Methodological optimization includes temperature control (e.g., -20°C to room temperature) and inert atmosphere maintenance to prevent side reactions.

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., tetrahydrofuran ring protons at δ 3.5–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 252.2300 for related compounds) .
  • Optical rotation measurements : Using a polarimeter to confirm enantiomeric purity (e.g., [α]D values for stereoisomers) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on structurally similar purine derivatives:

  • Personal protective equipment (PPE) : NIOSH-approved face shields, gloves (tested for permeability), and lab coats .
  • Engineering controls : Use fume hoods to mitigate inhalation risks (classified as acute oral toxicity and respiratory irritant) .
  • Emergency procedures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can synthetic yield be optimized, and what factors contribute to variability in reaction outcomes?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic reactivity in coupling steps .
  • Catalyst screening : Transition metals (e.g., CuBr) improve regioselectivity in tetrahydrofuran ring formation .
  • Reaction monitoring : TLC or in-situ NMR to track intermediate stability, as hydrazone groups may degrade under prolonged heating .

Q. How should contradictory NMR spectral data (e.g., unexpected splitting or shifts) be resolved during structural validation?

Contradictions may arise from:

  • Dynamic stereochemistry : Use variable-temperature NMR to identify conformational exchange broadening .
  • Impurity profiling : Compare with synthesized analogs (e.g., bromo- or chloro-substituted purines) to isolate artifact peaks .
  • Computational modeling : DFT-based chemical shift predictions to validate experimental assignments .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity or biological interactions?

  • Molecular docking : For hypothesizing binding modes with biological targets (e.g., adenosine receptor analogs) .
  • Kinetic isotope effects (KIE) : To probe rate-determining steps in hydrolysis or oxidation reactions .
  • Hammett plots : Correlate substituent effects on hydrazone stability in acidic/basic conditions .

Q. How can AI-driven tools like COMSOL Multiphysics enhance experimental design for this compound?

  • Reaction simulation : Predict optimal conditions (e.g., temperature gradients, solvent ratios) to minimize trial runs .
  • Process automation : Integrate AI with robotic platforms for real-time adjustment of reaction parameters (e.g., pH, reagent dosing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.